3-Amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile
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Overview
Description
3-Amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile is an organic compound with a complex structure that includes an amino group, a methoxyphenoxy group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile typically involves the reaction of 4-(4-methoxyphenoxy)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent dehydration to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-3-(4-methoxyphenoxy)-2-propanol
- 2-(4-Methoxyphenoxy)-1-propanamine
- 3-(3-Methoxyphenyl)-1-propanol
- 1-(4-Methylphenoxy)-2-propanol
Uniqueness
3-Amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14N2O2 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C16H14N2O2/c1-19-13-6-8-15(9-7-13)20-14-4-2-12(3-5-14)16(18)10-11-17/h2-10H,18H2,1H3 |
InChI Key |
LPDIKGFTGQMZEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=CC#N)N |
Origin of Product |
United States |
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